

6-(BenzylOxy)pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(BenzylOxy)pyridin-3-amine

Cat. No.: B1269773

[Get Quote](#)

In-Depth Technical Guide: 6-(BenzylOxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **6-(BenzylOxy)pyridin-3-amine**. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Data

The fundamental physicochemical properties of **6-(BenzylOxy)pyridin-3-amine** are summarized in the table below, providing a quick reference for experimental design and analysis.

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{12}N_2O$	[1]
Molecular Weight	200.24 g/mol	[2]
CAS Number	75926-65-7	[3] [2] [4]
Appearance	Solid, semi-solid, or lump	
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[4]

Synthesis Protocol

The primary synthetic route to **6-(Benzyl)pyridin-3-amine** involves the reduction of a nitro-substituted precursor, 2-benzyl-5-nitropyridine. While specific, detailed protocols for this exact transformation can vary, a general and effective method is the reduction using iron powder in the presence of an acid or an ammonium salt.

Experimental Protocol: Reduction of 2-Benzyl-5-nitropyridine

This protocol is a representative example of a common method for the reduction of nitroarenes to anilines, which is applicable for the synthesis of **6-(Benzyl)pyridin-3-amine**.

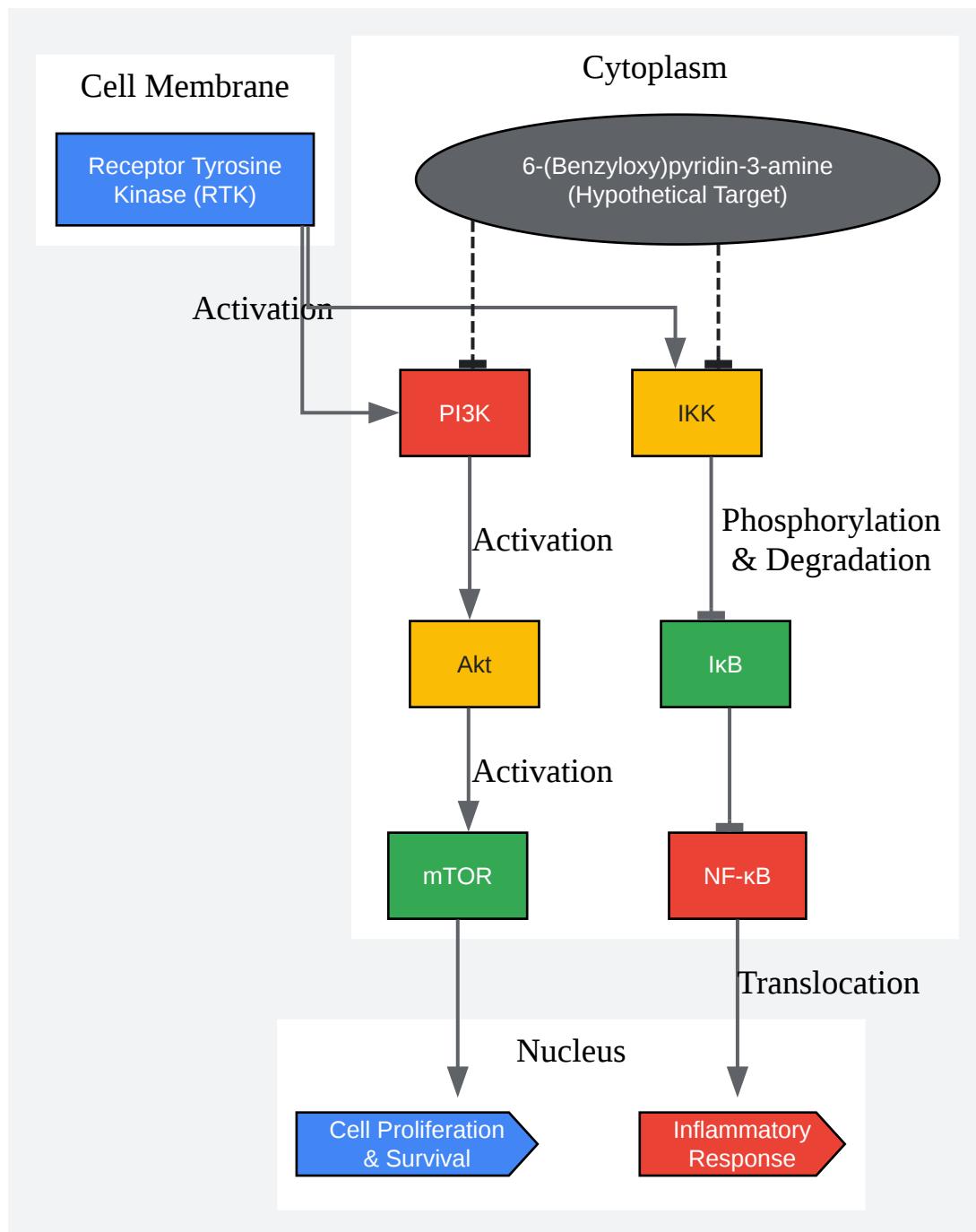
Materials:

- 2-Benzyl-5-nitropyridine
- Iron powder (Fe)
- Ammonium chloride (NH_4Cl) or Acetic Acid
- Ethanol ($EtOH$)
- Water (H_2O)

- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-benzyloxy-5-nitropyridine in a mixture of ethanol and water.
- Addition of Reducing Agents: To the stirred suspension, add iron powder and ammonium chloride (or a catalytic amount of acetic acid).
- Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

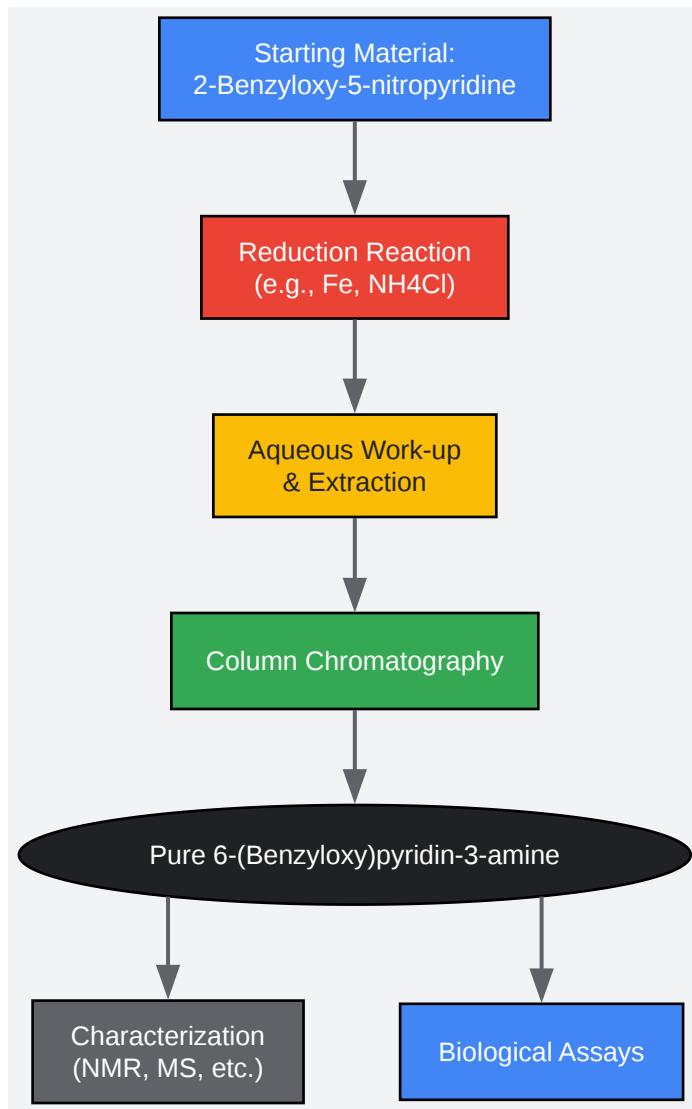

- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
- Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
- Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **6-(BenzylOxy)pyridin-3-amine** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity and specific signaling pathways of **6-(BenzylOxy)pyridin-3-amine** are not extensively documented in publicly available literature, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of aminopyridines have been reported to exhibit a range of activities, including anti-inflammatory and anti-cancer properties. Furthermore, related pyridine-containing compounds have shown affinity for sigma receptors, which are implicated in various neurological processes.

Given the structural motifs within **6-(BenzylOxy)pyridin-3-amine**, it is plausible that this compound could be investigated for its potential modulation of signaling pathways commonly associated with cell growth, proliferation, and inflammation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases.

Below is a hypothetical signaling pathway that could be a starting point for investigating the biological activity of novel aminopyridine derivatives like **6-(BenzylOxy)pyridin-3-amine**.


[Click to download full resolution via product page](#)

Caption: Hypothetical PI3K/Akt/mTOR and NF-κB signaling pathways.

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of **6-(BenzylOxy)pyridin-3-amine** is outlined in the diagram below. This represents a logical progression from starting materials to

the purified final compound, ready for biological evaluation.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and analysis of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 2. scbt.com [scbt.com]
- 3. 6-(benzyloxy)pyridin-3-amine | CAS#:75926-65-7 | ChemsrC [chemsrc.com]
- 4. 75926-65-7|6-(BenzylOxy)pyridin-3-amine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [6-(BenzylOxy)pyridin-3-amine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269773#6-benzylOxy-pyridin-3-amine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com